バレルトレート

概要

説明

バルトラートは、バレリアナ植物の根から単離された天然のイリドイド化合物です。抗腫瘍、鎮静、抗不安効果など、多様な生物活性で知られています。 バルトラートは、特に様々な癌や神経疾患の治療において、その潜在的な治療的用途について広く研究されています .

科学的研究の応用

バルトラートは、以下のような科学研究における応用について広く研究されてきました。

化学: バルトラートは、イリドイド生合成と化学変換を研究するためのモデル化合物として役立ちます。

生物学: これは、抗腫瘍効果と神経保護効果に関与する生物学的経路を調査するために使用されます。

医学: バルトラートは、特定のシグナル伝達経路を阻害することで、グリオーマや肺がんなどの癌の治療に有望であることが示されています

作用機序

バルトラートは、以下を含む複数のメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Valtrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Valtrate has been shown to inhibit the platelet-derived growth factor receptor A (PDGFRA) and downstream MEK/ERK signaling pathways . This interaction leads to the suppression of cell proliferation and migration in glioblastoma cells. Additionally, Valtrate regulates reactive oxygen species (ROS)-mediated signaling pathways in gastric cancer cells, influencing the expression of proteins such as Bad, Bcl-2, and caspases .

Cellular Effects

Valtrate exerts profound effects on various cell types and cellular processes. In glioblastoma cells, Valtrate induces mitochondrial apoptosis and inhibits epithelial-mesenchymal transition (EMT), thereby reducing cell invasion and migration . In gastric cancer cells, Valtrate decreases cell viability, induces apoptosis through the Bad/Bcl-2/cytochrome c/caspase-3/PARP pathway, and arrests the cell cycle at the G2/M phase . Furthermore, Valtrate influences cell signaling pathways, including the MAPK/STAT3/NF-κB, AKT/Cyclin B/CDK1/2, and GSK-3β/β-catenin pathways .

Molecular Mechanism

The molecular mechanism of Valtrate involves several key interactions at the molecular level. Valtrate directly targets and inhibits the activity of PDGFRA, leading to the downregulation of the MEK/ERK signaling pathway . This inhibition results in reduced cell proliferation and migration. Additionally, Valtrate interacts with the STAT3 protein, forming a covalent linkage that inhibits STAT3 activity and induces apoptosis and cell cycle arrest in pancreatic cancer cells . Valtrate also modulates the expression of various genes involved in apoptosis and cell cycle regulation, such as Bax, Bcl-2, c-Myc, and Cyclin B1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Valtrate change over time. Valtrate exhibits stability and maintains its anti-tumor activity over extended periods. In glioblastoma cells, Valtrate significantly reduces tumor volume and enhances survival in tumor-bearing mice over a 28-day period . In gastric cancer cells, Valtrate induces apoptosis and inhibits cell migration over time by regulating ROS-mediated signaling pathways . Long-term studies have shown that Valtrate maintains its efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines .

Dosage Effects in Animal Models

The effects of Valtrate vary with different dosages in animal models. In rats, Valtrate exhibits anxiolytic effects at doses of 5, 10, and 20 mg/kg, with the 10 mg/kg dose showing the most significant reduction in corticosterone levels . In tumor-bearing mice, Valtrate at a dose of 10 mg/mL significantly reduces tumor volume and enhances survival . High doses of Valtrate may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Valtrate is involved in several metabolic pathways. It is metabolized by enzymes such as geraniol 10-hydroxylase, which plays a crucial role in stimulating Valtrate accumulation in Valeriana jatamansi . Valtrate also influences metabolic flux and metabolite levels by modulating the expression of genes involved in apoptosis and cell cycle regulation . Additionally, Valtrate’s interaction with ROS-mediated signaling pathways affects the overall metabolic state of cancer cells .

Transport and Distribution

Valtrate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In glioblastoma cells, Valtrate is distributed to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . The transport and distribution of Valtrate are crucial for its therapeutic efficacy and targeting specific cellular processes.

Subcellular Localization

Valtrate exhibits specific subcellular localization, which influences its activity and function. In glioblastoma cells, Valtrate localizes to the mitochondria, where it induces mitochondrial apoptosis . The subcellular localization of Valtrate is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of Valtrate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

準備方法

合成ルートと反応条件: バルトラートは、バレリアナ根からの抽出や化学合成など、いくつかの方法で合成することができます。 抽出プロセスは通常、塩化メチレンなどの溶媒を使用し、シリカゲルカラムクロマトグラフィーを用いて精製します . クロマトグラフィーの移動相は、トルエン、酢酸エチル、メチルエチルケトンを特定の比率で混合したものがよく用いられます .

工業生産方法: バルトラートの工業生産には、バレリアナ根からの大規模抽出が用いられます。このプロセスには、根の粉砕、溶媒抽出、クロマトグラフィーによる精製が含まれます。 最終生成物は、溶媒を蒸発させ、化合物を結晶化させることで得られます .

3. 化学反応解析

反応の種類: バルトラートは、以下のような様々な化学反応を起こします。

酸化: バルトラートは酸化されて様々な誘導体を形成することができ、それらは異なる生物活性を示す可能性があります。

還元: バルトラートの還元は、ジヒドロバルトラートの生成につながることがあります。ジヒドロバルトラートは、その薬理学的特性について研究されています。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: バルトラートの酸化誘導体。

還元: ジヒドロバルトラート。

置換: 様々なエステルおよびアミド誘導体.

化学反応の分析

Types of Reactions: Valtrate undergoes various chemical reactions, including:

Oxidation: Valtrate can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction of valtrate can lead to the formation of dihydrovaltrate, which has been studied for its pharmacological properties.

Substitution: Valtrate can undergo substitution reactions, particularly at the ester functional group, to form new compounds with potential therapeutic applications

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of valtrate.

Reduction: Dihydrovaltrate.

Substitution: Various ester and amide derivatives.

類似化合物との比較

バルトラートは、その特定の生物活性と分子標的のために、イリドイド化合物の中でユニークです。類似の化合物には以下のようなものがあります。

ジドロバルトラート: 鎮静効果は似ていますが、抗腫瘍活性は異なるイリドイドエステル。

アセバルトラート: 薬理学的な効果は似ていますが、化学構造と効力において異なります。

イソバレロキシヒドロキシバルトラート: 異なる生物活性と治療の可能性を持つ誘導体

バルトラートのユニークさは、特定のシグナル伝達経路を標的にする能力と、幅広い生物活性を持つことにあり、科学研究と治療的用途のための貴重な化合物となっています。

特性

IUPAC Name |

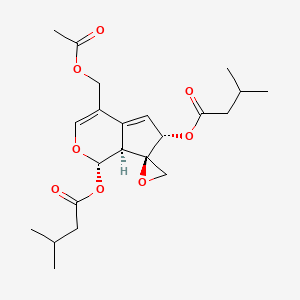

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIAUFOIMFAIPU-KVJIRVJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031053 | |

| Record name | Valtrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18296-44-1 | |

| Record name | Valtrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valtrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valtrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valtrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。